molecular formula C17H11Cl2N3O3S B3695862 N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3695862
M. Wt: 408.3 g/mol
InChI Key: ZXTGBKHZIRIUET-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with methylamine under controlled conditions.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways by binding to active sites or altering protein conformation. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)benzenesulfonamide
  • 3-phenyl-4-cyanopyrrole derivatives
  • 5’-phenylspiro[indoline-3,2’-pyrrolidine]

Uniqueness

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and a nitrobenzamide group allows for versatile chemical modifications and potential for diverse applications in various fields.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c1-9-15(11-7-6-10(18)8-13(11)19)20-17(26-9)21-16(23)12-4-2-3-5-14(12)22(24)25/h2-8H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTGBKHZIRIUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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